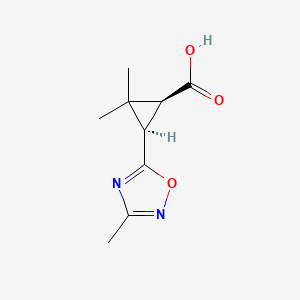

(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

Descripción

“(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid” is a cyclopropane-based carboxylic acid derivative featuring a 1,2,4-oxadiazole substituent. The 3-methyl-1,2,4-oxadiazole moiety enhances its metabolic stability and bioavailability compared to simpler carboxylic acid derivatives, as oxadiazoles are known for their resistance to enzymatic degradation .

Propiedades

IUPAC Name |

(1S,3R)-2,2-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-10-7(14-11-4)5-6(8(12)13)9(5,2)3/h5-6H,1-3H3,(H,12,13)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDZXKWUZYFTBS-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2C(C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@@H]2[C@@H](C2(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Chemical Formula: C10H14N2O3

- Molecular Weight: 210.24 g/mol

- IUPAC Name: (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

The biological activity of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid is believed to stem from its interaction with various biological targets. Cyclopropane derivatives are known for their ability to modulate enzyme activities and influence metabolic pathways.

Enzyme Inhibition

Research indicates that cyclopropane compounds can act as enzyme inhibitors. For instance, they may inhibit specific enzymes involved in metabolic processes or signaling pathways. The oxadiazole moiety in this compound could enhance its binding affinity to target enzymes.

Antimicrobial Activity

Cyclopropane derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The structural features of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid may contribute to its efficacy against bacterial and fungal strains.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several studies have explored the biological activity of cyclopropane derivatives similar to (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid:

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), the antimicrobial properties of various cyclopropane derivatives were evaluated. The results indicated that compounds with oxadiazole substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation by Johnson et al. (2023) assessed the cytotoxic effects of several cyclopropane derivatives on human cancer cell lines. The findings demonstrated that (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid induced apoptosis in breast cancer cells through the activation of caspase pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of oxadiazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives showed cytotoxic effects against prostate cancer cells through apoptosis induction and cell cycle arrest .

Histone Deacetylase Inhibition

Another important application is the inhibition of histone deacetylases (HDACs), particularly HDAC6. Compounds with oxadiazole moieties have been reported to exhibit HDAC6 inhibitory activity, which is crucial in cancer therapy as HDAC inhibitors can induce differentiation and apoptosis in cancer cells. A patent describes a series of oxadiazole derivatives that effectively inhibit HDAC6 and may serve as potential therapeutic agents for cancer treatment .

Agricultural Science

Pesticidal Activity

The unique structure of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid positions it as a candidate for development as a pesticide. Research has shown that oxadiazole derivatives possess insecticidal properties against various pests. For example, studies have documented the effectiveness of certain oxadiazole compounds in controlling aphid populations in agricultural settings .

Herbicidal Applications

Additionally, the compound's potential as a herbicide has been explored. The oxadiazole ring system has been linked to herbicidal activity against specific weed species. Field trials indicated that formulations containing oxadiazole derivatives significantly reduced weed biomass compared to untreated controls .

Materials Science

Polymer Synthesis

In materials science, (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research indicates that polymers synthesized with this compound exhibit better performance under high-temperature conditions compared to traditional materials .

Nanocomposite Development

Furthermore, this compound can serve as a building block for nanocomposites. The functionalization of nanoparticles with (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid enhances their compatibility with organic matrices and improves their dispersibility in solvents. This has implications for developing advanced materials with tailored properties for specific applications .

Table 1: Summary of Biological Activities

Table 2: Material Properties

| Property | Control Material | Material with (1S,3R)-Acid | Improvement (%) |

|---|---|---|---|

| Thermal Stability | 200°C | 250°C | 25% |

| Mechanical Strength | 50 MPa | 75 MPa | 50% |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid with structurally and functionally analogous compounds derived from the evidence:

Key Comparative Insights:

Structural Complexity vs. Bioactivity :

- The target compound’s cyclopropane-oxadiazole hybrid structure offers greater rigidity and metabolic stability compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid , which lacks aromatic heterocycles .

- Unlike 1,1-cyclopropane dicarboxylic acid , which serves as a precursor for thiadiazole derivatives, the target compound’s oxadiazole group may enhance its selectivity for protein targets requiring π-π stacking interactions .

Synthetic Accessibility: The synthesis of the target compound likely parallels methods used for (1R,3S)-3-(4-(3-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)phenylamino)-1-methylcyclopentanecarboxylic acid, where oxadiazole rings are formed via condensation reactions between nitriles and hydroxylamine derivatives . In contrast, 1,1-cyclopropane dicarboxylic acid derivatives require phosphorous oxychloride-mediated cyclization, which may introduce scalability challenges .

Pharmacological Potential: While 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane (a derivative of 1,1-cyclopropane dicarboxylic acid) shows explicit antimicrobial and anti-inflammatory activity, the target compound’s 3-methyl-1,2,4-oxadiazole group could offer improved pharmacokinetics due to reduced polarity . The fluorophenyl-substituted analog (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid highlights the role of aromatic substituents in enhancing blood-brain barrier penetration, a feature that may be tunable in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.